molecular formula C9H8Cl2N2 B13815404 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-

Cat. No.: B13815404
M. Wt: 215.08 g/mol
InChI Key: HQEAWDBYRKZEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-chloroethyl)-
CAS Number: 214603-97-1 (referenced in )
Molecular Formula: C₉H₉Cl₂N₂ (calculated based on substituents and core structure)
Key Features:

  • A bicyclic heteroaromatic compound with a pyrrolo[2,3-b]pyridine core.
  • Substituents: Chlorine at position 6 and a 2-chloroethyl group at position 2.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13)

InChI Key

HQEAWDBYRKZEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CCCl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • Pyrrolo[2,3-b]pyridine or its derivatives (commercially available or synthesized via established methods).
  • Chlorinating agents (e.g., chlorine gas, N-chlorosuccinimide).
  • Alkylating agents such as 2-chloroethyl halides.
  • Catalysts and reagents for coupling and substitution reactions.

Key Reaction Types

  • Halogenation: Introduction of chlorine at the 6-position of the pyrrolo[2,3-b]pyridine ring via electrophilic aromatic substitution using chlorine or N-chlorosuccinimide under controlled conditions.
  • Alkylation: Attachment of the 2-chloroethyl group at the 3-position through nucleophilic substitution or alkylation reactions, often employing 2-chloroethyl halides in the presence of bases.
  • Suzuki Coupling (if applicable): For derivatization at other positions, palladium-catalyzed Suzuki coupling reactions with boronic acids may be employed to introduce aryl or heteroaryl groups, as referenced in related pyrrolo[2,3-b]pyridine chemistry.

Detailed Preparation Methods

Chlorination Step

  • The 6-position chlorination is typically achieved by treating the pyrrolo[2,3-b]pyridine core with a chlorinating reagent such as chlorine gas or N-chlorosuccinimide.
  • Reaction conditions involve low to moderate temperatures (0°C to room temperature) and organic solvents like chloroform or dichloromethane.
  • The reaction time ranges from 10 minutes to several hours depending on reagent and conditions.
  • Example: Bromination at analogous positions using N-bromosuccinimide (NBS) and triethylamine in dichloromethane is a known method, suggesting similar conditions for chlorination.

Alkylation with 2-Chloroethyl Group

  • The 3-position alkylation with a 2-chloroethyl substituent is generally performed by reacting the 6-chloro-pyrrolo[2,3-b]pyridine intermediate with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide).
  • This step often requires a base (e.g., potassium carbonate) to deprotonate the nitrogen or activate the nucleophile.
  • Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.
  • Reaction temperatures vary from room temperature to reflux conditions.
  • The alkylation can be performed under inert atmosphere (nitrogen) to prevent side reactions.

Purification and Isolation

  • After completion, the reaction mixture is typically quenched with acid or water, followed by extraction with organic solvents such as ethyl acetate.
  • The organic layer is washed, dried (e.g., over sodium sulfate), and concentrated.
  • Purification is achieved by column chromatography using silica gel or recrystallization.
  • Ion exchange resins may be used to remove impurities in some protocols.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Starting material prep Commercial or synthesized pyrrolo[2,3-b]pyridine Core heterocycle ready for substitution
2 Chlorination Cl2 or N-chlorosuccinimide, CHCl3, 0°C–RT, 10–60 min 6-chloro-pyrrolo[2,3-b]pyridine intermediate
3 Alkylation 2-chloroethyl chloride, K2CO3, DMF, reflux or RT, inert atmosphere 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine
4 Work-up and purification Extraction, drying, chromatography or recrystallization Pure target compound

Supporting Literature and Patents

  • The patent WO2006063167A1 describes synthetic methods for pyrrolo[2,3-b]pyridine derivatives, including halogenation and coupling reactions, which provide a foundational methodology adaptable for the target compound.
  • US patent US20090233956A1 discusses alkylation routes for pyrrolo[2,3-b]pyridine derivatives, including the introduction of alkyl groups at the 3-position, relevant for the 2-chloroethyl substitution.
  • Research articles on pyrrolo[2,3-b]pyridine derivatives emphasize cyclocondensation and substitution reactions that can be adapted for the preparation of halogenated and alkylated analogs.
  • Chemical databases such as ChemicalBook provide physicochemical data and confirm the molecular structure and formula, supporting the synthetic approach.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorine atoms or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1H-pyrrolo[2,3-B]pyridine exhibit promising anticancer properties. Specifically, studies have shown that compounds containing the pyrrolo[2,3-B]pyridine scaffold can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, a derivative of this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of 1H-pyrrolo[2,3-B]pyridine derivatives. Investigations have demonstrated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and reduction of reactive oxygen species .

Materials Science

Polymer Chemistry
In materials science, the incorporation of 1H-pyrrolo[2,3-B]pyridine into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound can act as a monomer or a modifier to improve the thermal stability and mechanical strength of polymers. For instance, polymer composites containing this compound have shown improved resistance to thermal degradation compared to traditional materials .

Nanotechnology Applications
The unique chemical structure of 1H-pyrrolo[2,3-B]pyridine allows it to be utilized in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and provide targeted delivery to specific tissues, enhancing the efficacy and reducing side effects of treatments. Research has highlighted its role in creating biocompatible nanoparticles that facilitate controlled release profiles for various drugs .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, derivatives of 1H-pyrrolo[2,3-B]pyridine are being investigated as potential pesticide candidates. Their ability to disrupt biochemical pathways in pests offers a novel approach to pest control while minimizing environmental impact. Studies have reported that certain derivatives exhibit effective insecticidal activity against common agricultural pests, suggesting their viability as eco-friendly alternatives to conventional pesticides .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityResearch on pyrrolo derivatives in cancer therapyInduction of apoptosis in cancer cells
Neuroprotective EffectsNeuroprotective properties in cellular modelsReduction of oxidative stress in neuronal cells
Polymer ChemistryDevelopment of polymer compositesEnhanced thermal stability and mechanical strength
NanotechnologySynthesis of drug delivery nanoparticlesImproved targeted delivery and controlled release
Agricultural ChemistryPesticide efficacy studiesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and analogous pyrrolo-pyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Applications/Synthesis
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-chloroethyl)- 214603-97-1 C₉H₉Cl₂N₂ 6-Cl, 3-(2-Cl-ethyl) Alkyl chloride, pyrrolopyridine core Likely intermediate for alkylation or coupling reactions (inferred from substituents)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Not provided C₁₁H₁₀ClN₂O₂ 5-Cl, 2-carboxylate ester Ester, pyrrolo[2,3-c]pyridine core Synthetic intermediate; 60% yield via literature methods
5-chloro-3-(6-methoxy-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine 866542-69-0 C₁₃H₁₀ClN₃O 5-Cl, 3-(6-methoxy-2-pyridinyl) Methoxypyridinyl, pyrrolopyridine core Undisclosed, but methoxy-pyridine substituent suggests kinase inhibition potential
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 1000341-64-9 C₈H₅ClN₂O 6-Cl, 3-carbaldehyde Aldehyde Reactive site for condensation or nucleophilic addition (e.g., in drug derivatization)
6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine 1211531-25-7 C₈H₇ClN₂ 6-Cl, 3-methyl Methyl group Simpler structure with reduced reactivity compared to chloroethyl derivatives
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride 2231234-21-0 C₇H₄Cl₂N₂O₂S 6-Cl, 3-sulfonyl chloride Sulfonyl chloride Intermediate for sulfonamide synthesis (e.g., in API manufacturing)

Key Research Findings

Reactivity and Synthetic Utility :

  • The 2-chloroethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from methyl () or methoxy () derivatives.
  • In contrast, sulfonyl chloride () and carbaldehyde () derivatives exhibit higher electrophilicity, favoring nucleophilic substitution or condensation.

Biological Relevance :

  • Pyrrolo[2,3-b]pyridines with pyrazolyl () or methoxypyridinyl () substituents are explicitly linked to kinase inhibition, suggesting that the target compound’s 2-chloroethyl group could be modified to enhance bioactivity.

Synthetic Methods :

  • Chloroacetaldehyde is a common reagent in pyrrolo[2,3-b]pyridine synthesis (e.g., ), though the target compound’s specific route remains undocumented.

Critical Analysis of Differences

  • Positional Isomerism : Derivatives like pyrrolo[2,3-c]pyridine () differ in ring fusion, altering electronic properties and binding interactions.
  • Substituent Effects :
    • Chloroethyl vs. methyl : Enhanced leaving-group ability of chloroethyl may improve reactivity in medicinal chemistry applications.
    • Sulfonyl chloride vs. carbaldehyde : The former is critical for sulfonamide drug development, while the latter serves as a versatile aldehyde handle.

Biological Activity

1H-Pyrrolo[2,3-B]pyridine, specifically the derivative 6-chloro-3-(2-chloroethyl)-, is a member of the pyrrolopyridine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- is C8H7Cl2N. The presence of chlorine atoms and the pyrrolopyridine structure contribute to its unique chemical properties and biological interactions.

1H-Pyrrolo[2,3-B]pyridine derivatives exhibit their biological effects primarily through:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer progression and other diseases. For instance, they may target the HGF/MET signaling pathway, which is crucial in various cancers .
  • Receptor Modulation : The compounds can interact with receptors that play significant roles in cellular signaling pathways, thus modulating their activity.

Anticancer Properties

Research has identified that 1H-Pyrrolo[2,3-B]pyridine derivatives possess notable cytotoxic activity against several cancer cell lines. Studies have shown that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells. A notable example includes a series of derivatives that exhibited IC50 values indicating potent cytotoxic effects against human cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrrolopyridine derivatives have also been explored. These compounds have demonstrated effectiveness against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.

Study on Cytotoxic Activity

A study published in PubMed investigated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects. The findings indicated that many derivatives exhibited considerable potency with IC50 values ranging from low micromolar to nanomolar concentrations against specific cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide further development of more potent derivatives .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting potential as new antimicrobial agents.

Data Tables

Biological Activity IC50 (µM) Target
Cytotoxicity0.5 - 10Various Cancer Cell Lines
Antimicrobial1 - 25Gram-positive Bacteria
Gram-negative Bacteria

Q & A

Q. What synthetic strategies are recommended for preparing 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, a related compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, was synthesized by reacting 1H-pyrrolo[2,3-b]pyridine with hexamethylenetetramine (HMTA) under argon reflux, followed by functionalization at the 3-position using sodium hydride and alkylating agents like 2-chloroethyl chloride . For the 6-chloro substituent, chlorination of the pyridine ring using POCl₃ or N-chlorosuccinimide under controlled conditions is recommended. Purification via silica gel chromatography or recrystallization ensures product integrity.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Analyze 1^1H and 13^13C NMR to confirm substituent positions (e.g., 6-chloro and 3-(2-chloroethyl) groups).
  • Mass Spectrometry : Confirm molecular weight (e.g., C₉H₈Cl₂N₂ has a theoretical MW of 227.0; compare with observed [M+H]⁺).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for analogs like 3-(chloromethyl)-1-methoxy-1H-pyrrolo[2,3-b]pyridine .
  • InChI/SMILES Validation : Cross-reference with databases using identifiers like InChI=1S/C9H8Cl2N2/c1-2-13-5-3-7-6(12-13)4-8(10)14-9(7)11/h3-5H,2H2,1H3 .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of FGFR inhibitory activity in this scaffold?

  • Methodological Answer :
  • Key Modifications :
  • Position 5 : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances FGFR1 inhibition (IC₅₀ < 10 nM) by improving hydrophobic interactions in the ATP-binding pocket .
  • Position 3 : The 2-chloroethyl group may act as a leaving group, enabling covalent binding to cysteine residues in FGFR kinases. Replace with bulkier substituents (e.g., aryl groups) to explore selectivity .
  • Ligand Efficiency : Prioritize analogs with high ligand efficiency (e.g., compound 4h in , LE = 0.43) by balancing potency and molecular weight .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values under identical conditions.
  • Cellular Context : Account for cell-specific factors (e.g., 4T1 breast cancer cells vs. Ba/F3-FGFR-transfected lines) by replicating experiments in multiple models .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and explain discrepancies caused by structural variations .

Q. What in vitro models are suitable for evaluating antitumor efficacy?

  • Methodological Answer :
  • Proliferation Assays : Use MTT or CellTiter-Glo in FGFR-driven cell lines (e.g., 4T1, NCI-H1581) with 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine at 0.1–10 µM concentrations .
  • Migration/Invasion : Employ transwell assays with Matrigel coating to assess metastatic potential inhibition .
  • Apoptosis Detection : Quantify caspase-3/7 activation via fluorescence-based assays (e.g., Caspase-Glo) after 48-hour treatment .

Q. How can pharmacokinetic (PK) properties be improved in analogs of this compound?

  • Methodological Answer :
  • Reduce Molecular Weight : Aim for MW < 500 Da by removing non-essential substituents (e.g., truncate the 2-chloroethyl group while retaining FGFR binding) .
  • Enhance Solubility : Introduce polar groups (e.g., hydroxyl, amine) at the 1-position, as seen in 1-hydroxy-1H-pyrrolo[2,3-b]pyridine derivatives .
  • Metabolic Stability : Replace labile chloroethyl groups with cyclopropyl or fluorinated analogs to mitigate CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.